
3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a member of the 1,2,4-triazole family, which contains a five-membered ring with three nitrogen atoms and two carbon atoms.
- Its systematic name is 3-(2-Methoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione .
- The compound’s structure consists of a triazole ring fused with a thiophene ring and an aniline moiety.
- It exhibits interesting properties due to its heterocyclic structure and functional groups.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , which combines an aldehyde, an amine, and a thiol in the presence of a base to form the triazole ring.
Reaction Conditions: The reaction typically occurs under mild conditions, using a solvent like ethanol or acetonitrile.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for specific applications.
化学反応の分析
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
科学的研究の応用
Biology: It may have bioactive properties, making it relevant for drug discovery.
Medicine: Investigations explore its potential as an antimicrobial or antitumor agent.
Industry: Although not widely used, it could find applications in materials science or specialty chemicals.
作用機序
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
類似化合物との比較
Similar Compounds: Other 1,2,4-triazole derivatives, such as and , share structural similarities.
Uniqueness: Its combination of a methoxyphenyl group, a thiophene ring, and a triazole scaffold sets it apart.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
特性
CAS番号 |
478256-52-9 |
|---|---|
分子式 |
C15H14N4OS2 |
分子量 |
330.4 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4OS2/c1-10-7-8-22-13(10)9-16-19-14(17-18-15(19)21)11-5-3-4-6-12(11)20-2/h3-9H,1-2H3,(H,18,21)/b16-9+ |
InChIキー |
FZQULUQLJLMSIL-CXUHLZMHSA-N |
異性体SMILES |
CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
正規SMILES |
CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


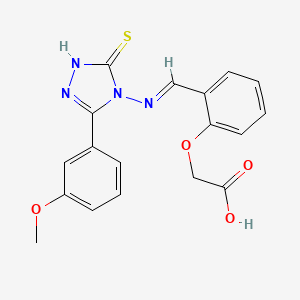

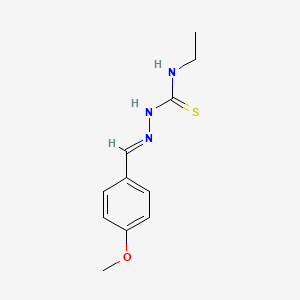
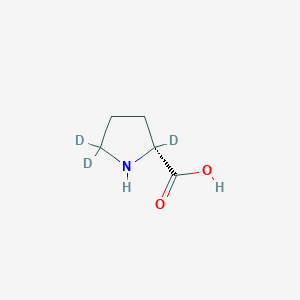
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

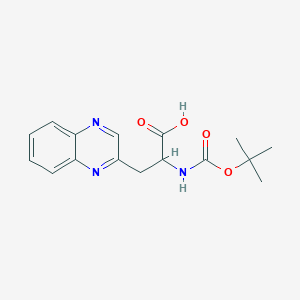
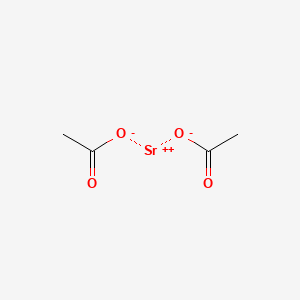



![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

